molecular formula C12H10BrClN2O2S B2709388 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide CAS No. 380349-10-0

3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide

Cat. No.: B2709388
CAS No.: 380349-10-0
M. Wt: 361.64
InChI Key: QUQGALBBEJXJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide, also known as BAY 38-4766, is a sulfonamide derivative that has been used in scientific research for various applications. This compound is synthesized through a specific method and has been found to have several biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. By inhibiting this enzyme, this compound has the potential to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects and to improve glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a high degree of selectivity for carbonic anhydrase IX, which makes it a promising candidate for anticancer therapy. However, one of the limitations of using this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide. One area of interest is in the development of new anticancer therapies. The selective inhibition of carbonic anhydrase IX has been shown to be a promising approach for the treatment of cancer, and further research on this compound could lead to the development of new drugs. Additionally, research on the anti-inflammatory and antidiabetic effects of this compound could lead to the development of new treatments for these conditions. Finally, further studies on the safety and efficacy of this compound in humans are needed to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been used in scientific research for various applications. It is synthesized through a specific method and has been found to have several biochemical and physiological effects, as well as advantages and limitations for lab experiments. Further research on this compound could lead to the development of new anticancer therapies, anti-inflammatory agents, and treatments for diabetes.

Synthesis Methods

The synthesis of 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-bromonitrobenzene in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the resulting product is purified through recrystallization. This method has been shown to yield high purity and high yield of the desired compound.

Scientific Research Applications

3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide has been used in scientific research for various applications. One of the primary uses of this compound is in the development of new drugs. It has been found to have potential as a selective inhibitor of carbonic anhydrase IX, which is a target for anticancer therapy. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for diabetes.

Properties

IUPAC Name

3-amino-N-(4-bromophenyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQGALBBEJXJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.